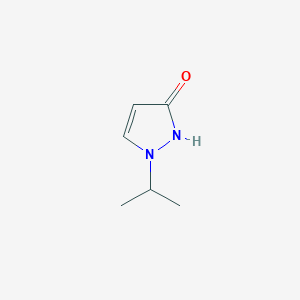

1-Isopropyl-1H-pyrazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKDYFHECTXSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628907 | |

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21074-39-5 | |

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 1-isopropyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a classical cyclocondensation reaction, a cornerstone of pyrazole synthesis. This document provides a comprehensive overview of the synthetic route, including a discussion of regioselectivity, detailed experimental protocols based on analogous reactions, and quantitative data where available.

Core Synthesis Pathway: Cyclocondensation of Isopropylhydrazine with a β-Ketoester

The most direct and established method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] For the preparation of this compound, this translates to the cyclocondensation of isopropylhydrazine with a suitable β-ketoester, such as ethyl acetoacetate or diethyl malonate.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration in this synthesis is the regioselectivity of the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical β-ketoester. The reaction can potentially yield two regioisomers: 1-isopropyl-3-methyl-1H-pyrazol-5-ol and 1-isopropyl-5-methyl-1H-pyrazol-3-ol. However, the formation of the desired 3-hydroxy (or 3-oxo tautomer) is generally favored under specific reaction conditions.

Experimental Protocols

The following protocols are based on established methodologies for pyrazole synthesis and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of this compound from Isopropylhydrazine and Ethyl Acetoacetate

This protocol is adapted from the general Knorr pyrazole synthesis and aims to favor the formation of the desired 3-ol isomer.

Materials:

-

Isopropylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a stirred solution of isopropylhydrazine (1.0 eq) in ethanol, add glacial acetic acid (2.0-2.5 eq).

-

Slowly add ethyl acetoacetate (1.0-1.05 eq) to the mixture at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data from Analogous Syntheses

The following table summarizes data from analogous pyrazole syntheses to provide an expected range of outcomes.

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

| 4-isopropylphenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid/Solvent-free | Room Temperature | >73% | A Chinese patent describes a solvent-free synthesis of 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone with a yield of over 73%.[2] |

| Phenylhydrazine, Ethyl acetoacetate | Methanol or Ethanol | 50-60°C | - | The synthesis of 1-phenyl-3-methyl-5-pyrazolone is typically achieved by refluxing phenylhydrazine and ethyl acetoacetate in an alcohol solvent for 6-7 hours.[2] |

| 3-methyl-4-nitro-1H-pyrazole, Isopropyl bromide | K₂CO₃ / DMF | 60-70°C | 70-85% | The N-isopropylation of a pre-formed pyrazole ring to synthesize 1-isopropyl-3-methyl-4-nitro-1H-pyrazole has been reported with yields between 70-85%.[3] |

Mandatory Visualizations

Signaling Pathway: Knorr Pyrazole Synthesis

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the formation of the hydrazone intermediate and the subsequent cyclization to form the pyrazole ring.

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis of this compound.

References

- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 2. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-3-ol from Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 1-Isopropyl-1H-pyrazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from readily available hydrazine precursors and leverages a cyclocondensation reaction to construct the pyrazole core. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant data in a clear, structured format.

Introduction

Pyran-3-ol derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The 1-isopropyl substitution can be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on a reliable and adaptable synthetic method for the preparation of this compound.

The primary synthetic strategy discussed herein is the cyclocondensation reaction between a substituted hydrazine, specifically isopropylhydrazine, and a suitable three-carbon building block. This approach, a variation of the well-established Knorr pyrazole synthesis, offers a high degree of control over the final product's substitution pattern.

Reaction Principle: Cyclocondensation of Isopropylhydrazine with a Propiolic Acid Ester

The synthesis of this compound can be efficiently achieved through the reaction of isopropylhydrazine with a propiolic acid ester, such as ethyl propiolate, in the presence of a base. This method provides a direct route to the desired 3-hydroxy-substituted pyrazole, avoiding the formation of isomeric products often encountered in other synthetic approaches.

The reaction mechanism proceeds through an initial Michael addition of the hydrazine to the electron-deficient alkyne of the propiolic acid ester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group. Subsequent elimination of an alcohol molecule leads to the formation of the stable aromatic pyrazole ring. The pyrazol-3-one tautomer is in equilibrium with the desired this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1-substituted-3-hydroxypyrazoles.[1]

Materials:

-

Isopropylhydrazine (or its hydrochloride salt)

-

Ethyl propiolate

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Dichloromethane

-

Acetic acid (glacial)

-

Water (deionized)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylhydrazine (1.0 equivalent) in anhydrous tert-butanol.

-

Addition of Ethyl Propiolate: Cool the solution to 0-5 °C using an ice bath. Slowly add ethyl propiolate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Addition of Base: After the addition of ethyl propiolate is complete, add potassium tert-butoxide (1.1 equivalents) portion-wise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the tert-butanol under reduced pressure using a rotary evaporator.

-

Purification: To the residue, add water and wash with dichloromethane to remove any unreacted starting materials and nonpolar impurities. Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety Precautions:

-

Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.

-

Ethyl propiolate is a lachrymator; handle with care in a fume hood.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Data Presentation

Table 1: Reactant Quantities and Yields (Illustrative)

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Isopropylhydrazine | 74.12 | 0.1 | 1.0 | 7.41 g |

| Ethyl propiolate | 98.10 | 0.105 | 1.05 | 10.3 g |

| Potassium tert-butoxide | 112.21 | 0.11 | 1.1 | 12.34 g |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| This compound | 126.15 | 12.62 | - | - |

Note: Actual yield will vary depending on experimental conditions and scale.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available in literature |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~1.4 (d, 6H, CH(CH₃)₂), ~4.4 (sept, 1H, CH(CH₃)₂), ~5.6 (s, 1H, pyrazole C4-H), ~7.5 (s, 1H, pyrazole C5-H), ~9.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~22 (CH(CH₃)₂), ~50 (CH(CH₃)₂), ~90 (pyrazole C4), ~140 (pyrazole C5), ~160 (pyrazole C3-O) |

| Mass Spectrum (m/z) | [M+H]⁺ = 127.08 |

Note: Spectroscopic data are predicted and may vary based on the solvent and instrument used.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for pyrazole synthesis.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol (CAS: 21074-39-5)

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-3-ol, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of data for this specific molecule, this guide also incorporates general information about the pyrazole class of compounds to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in published literature. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 21074-39-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀N₂O | [1][2][3] |

| Molecular Weight | 126.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)n1ncc(c1)O | |

| InChI Key | Not Available | |

| Appearance | Not Available | |

| Melting Point | Not Available | [4][5] |

| Boiling Point | Not Available | [4][5] |

| Solubility | Not Available | |

| Storage Conditions | Sealed in dry, room temperature. | [1][2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of pyrazole derivatives is a well-established area of organic chemistry. A general and adaptable synthetic approach often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

For this compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester with isopropylhydrazine. The following is a representative protocol for the synthesis of a substituted pyrazole, which can be adapted by a skilled chemist for the target molecule.

General Procedure for the Synthesis of Substituted Pyrazoles:

A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (1.0 mmol) is taken in a suitable solvent, such as ethanol (10 mL). A catalytic amount of an acid or base may be added if required. The reaction mixture is stirred at room temperature or heated under reflux for a period of time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.[6]

Visualizing the Synthetic Workflow

Below is a generalized workflow for the synthesis and purification of pyrazole derivatives.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched resources. However, characteristic spectral features for the pyrazole core and the isopropyl group can be predicted.

-

¹H NMR: Expect signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and signals for the protons on the pyrazole ring.

-

¹³C NMR: Expect signals for the carbons of the isopropyl group and the pyrazole ring. The carbon bearing the hydroxyl group (C3) would appear in the downfield region.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the hydroxyl group, C-H stretches from the isopropyl group and the pyrazole ring, and C=N and C=C stretching vibrations from the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 126.16.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8]

Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes.[9]

-

Antimicrobial: Various pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[7][9]

-

Anticancer: Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.[9][10]

-

Agrochemicals: The pyrazole ring is a key component in some fungicides and insecticides.[11]

Given the lack of specific data, any potential biological activity of this compound would need to be determined through experimental screening. A general workflow for such a screening process is outlined below.

Safety Information

Safety data for this compound is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion

This compound is a pyrazole derivative with limited publicly available data. While its specific physical, chemical, and biological properties are not well-documented, its chemical structure suggests it could be a valuable building block in medicinal chemistry and materials science. Further research is required to fully characterize this compound and explore its potential applications. The general methodologies and known activities of the broader pyrazole class provide a foundation for future investigations into this specific molecule.

References

- 1. 21074-39-5|this compound|BLD Pharm [bldpharm.com]

- 2. 21074-39-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 1-isopropylpyrazol-3-ol - CAS:21074-39-5 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 4. This compound CAS#: 21074-39-5 [m.chemicalbook.com]

- 5. 21074-39-5_1-isopropyl-1H-pyrazol-3-olCAS号:21074-39-5_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 10. Buy 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]

- 11. benchchem.com [benchchem.com]

1-Isopropyl-1H-pyrazol-3-ol physical and chemical properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Isopropyl-1H-pyrazol-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established principles for the pyrazole class of compounds.

Chemical Identity and Physical Properties

This compound, with the CAS number 21074-39-5, is a substituted pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| CAS Number | 21074-39-5 | [3] |

| Predicted Density | 1.071 ± 0.06 g/cm³ | - |

| Predicted pKa | 8.85 ± 0.70 | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

It is important to note that this compound can exist in tautomeric forms, namely the -ol, -one, and zwitterionic forms. The predominant form can be influenced by the solvent and physical state.[4]

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Knorr synthesis of pyrazolones.[1]

Materials:

-

Ethyl acetoacetate

-

Isopropylhydrazine (or its hydrochloride salt)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Water

-

Sodium Bicarbonate (for neutralization if using hydrazine salt)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and isopropylhydrazine (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of this compound.

Spectral Data

Experimental spectral data for this compound are not currently available in public databases. The following are predicted key spectral features based on the analysis of similar pyrazole structures.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and signals for the protons on the pyrazole ring. The position of the OH proton signal would be solvent-dependent and may be broad. |

| ¹³C NMR | Resonances for the three carbons of the isopropyl group and the three carbons of the pyrazole ring. The chemical shift of the carbon bearing the hydroxyl group would be characteristic. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch. C-H stretching vibrations for the isopropyl and pyrazole ring protons around 2850-3100 cm⁻¹. A C=N stretching vibration characteristic of the pyrazole ring around 1500-1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the pyrazole ring. |

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the hydroxyl group, and the isopropyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The hydroxyl group can be alkylated, acylated, or participate in hydrogen bonding. The tautomeric equilibrium between the pyrazol-3-ol and pyrazol-3-one forms is a key aspect of its chemistry.[4]

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl group at the C3 position of the target compound could impart specific pharmacological properties, making it a candidate for further investigation in drug discovery programs.

Diagram 2: General Pharmacological Activities of the Pyrazole Core

Caption: Diverse pharmacological activities associated with the pyrazole scaffold.

Conclusion

This compound is a heterocyclic compound with potential for further research, particularly in the field of medicinal chemistry. While experimental data on its physical and chemical properties are scarce, this guide provides a summary of available predicted data and outlines a plausible synthetic route. The established broad-spectrum biological activity of the pyrazole class of compounds suggests that this compound may possess interesting pharmacological properties that warrant future investigation. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. IR spectra prediction [cheminfo.org]

- 3. Solved 1. Sketch (or describe) a predicted 1H NMR spectrum | Chegg.com [chegg.com]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazol-3-ol, a heterocyclic organic compound. The document details its chemical identity, including its IUPAC name, structure, and CAS number. It explores the tautomeric nature of the compound and outlines a plausible synthetic pathway based on established chemical principles. While specific biological data for this compound is not extensively documented in publicly available literature, this guide discusses the known biological activities of the broader pyrazole class of molecules, providing context for its potential pharmacological applications.

Chemical Identity and Structure

IUPAC Name: this compound

CAS Number: 21074-39-5

Molecular Formula: C₆H₁₀N₂O

Molecular Weight: 126.16 g/mol

Structure:

Tautomerism

This compound exists in tautomeric equilibrium with its keto form, 1-isopropyl-1,2-dihydro-3H-pyrazol-3-one (also known as 1-isopropyl-5-pyrazolone). This phenomenon is characteristic of hydroxy-substituted five-membered aromatic heterocycles. The equilibrium between the enol (-ol) and keto (-one) forms can be influenced by factors such as the solvent, temperature, and pH. In the solid state and in nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the pyrazolone form.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are limited. The following table summarizes available predicted and experimental data for the compound and its key synthetic precursor, ethyl 3-oxo-4-methylpentanoate.

| Property | This compound | Ethyl 3-oxo-4-methylpentanoate |

| Molecular Formula | C₆H₁₀N₂O | C₈H₁₄O₃ |

| Molecular Weight | 126.16 g/mol | 158.19 g/mol |

| Density | 1.071±0.06 g/cm³ (Predicted) | 0.981 g/mL |

| Boiling Point | Not available | 173 °C |

| Melting Point | Not available | -9 °C |

| pKa | Not available | Not available |

| Refractive Index | Not available | 1.4265 |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of ethyl 3-oxo-4-methylpentanoate with isopropylhydrazine .

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Pyrazolone Synthesis

The following is a generalized experimental protocol based on similar pyrazolone syntheses. This should be adapted and optimized for the specific reactants.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxo-4-methylpentanoate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add isopropylhydrazine (1.0 - 1.2 eq) to the stirred solution. The reaction may be exothermic.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

There is no specific biological activity or signaling pathway directly associated with this compound in the current body of scientific literature. However, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.

Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

-

Cannabinoid Receptor Modulation: Certain pyrazole derivatives act as antagonists or inverse agonists of the cannabinoid receptor 1 (CB1), with potential applications in treating metabolic disorders and addiction.

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.

-

Anti-inflammatory and Analgesic Effects: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.

Given the broad bioactivity of the pyrazole class, this compound represents a valuable building block for the synthesis of novel compounds for screening in various drug discovery programs.

Generalized Signaling Pathway for Pyrazole-Based Kinase Inhibitors

While the specific target of this compound is unknown, the following diagram illustrates a generalized signaling pathway that is often targeted by pyrazole-based kinase inhibitors in cancer therapy. It is important to note that this is a representative pathway and does not imply a known activity for the specific compound of interest.

Caption: Generalized MAPK and PI3K/Akt signaling pathways targeted by some pyrazole-based kinase inhibitors.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and a plausible synthetic route. While its specific physicochemical and biological properties are not yet fully characterized in the public domain, its pyrazole core suggests potential for a range of pharmacological activities. As such, it represents a valuable starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its biological targets and explore its potential in drug discovery and development.

Spectroscopic Profile of 1-Isopropyl-1H-pyrazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Isopropyl-1H-pyrazol-3-ol. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document compiles and analyzes data from structurally similar analogs to predict its spectral properties. This guide includes expected data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference. Furthermore, detailed, standardized experimental protocols for acquiring such data are provided, along with a visual workflow for the spectroscopic analysis of a novel compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working with or synthesizing similar pyrazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The structural characterization of newly synthesized compounds is a critical step in the research and development process, with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental to this endeavor.

A thorough search of scientific literature and chemical databases did not yield a complete experimental spectroscopic dataset for this compound. This suggests that the compound may be novel or that its characterization data has not been published in the public domain. Consequently, this guide provides a detailed projection of its spectroscopic properties based on the analysis of closely related and structurally analogous compounds.

It is important to note that this compound can exist in tautomeric forms, primarily the -ol and the -one (1-Isopropyl-1H-pyrazol-3(2H)-one) forms. The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH, which will be reflected in the spectroscopic data.[1][2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds, including 1-isopropyl-pyrazole and various substituted pyrazol-3-ols.[3][4][5][6][7]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| OH | 10.0 - 12.0 | br s | - | Signal for the hydroxyl proton, which can be broad and its position is solvent-dependent. May exchange with D₂O. |

| CH (pyrazole, H4) | 5.8 - 6.2 | d | ~2-3 | Doublet due to coupling with H5. |

| CH (pyrazole, H5) | 7.4 - 7.8 | d | ~2-3 | Doublet due to coupling with H4. |

| CH (isopropyl) | 4.2 - 4.6 | sept | ~6-7 | Septet due to coupling with the two methyl groups. |

| CH₃ (isopropyl) | 1.3 - 1.5 | d | ~6-7 | Doublet due to coupling with the isopropyl CH. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (C-OH) | 155 - 165 | Carbon bearing the hydroxyl group, significantly downfield. |

| C5 | 130 - 140 | Pyrazole ring carbon. |

| C4 | 95 - 105 | Pyrazole ring carbon. |

| CH (isopropyl) | 48 - 55 | Isopropyl methine carbon. |

| CH₃ (isopropyl) | 22 - 25 | Isopropyl methyl carbons. |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad | Characteristic of the hydroxyl group, may be involved in hydrogen bonding. |

| N-H stretch | 3100 - 3300 | Medium | May be present if the pyrazolone tautomer exists. |

| C-H stretch (sp²) | 3000 - 3100 | Medium | Aromatic C-H stretch of the pyrazole ring. |

| C-H stretch (sp³) | 2850 - 3000 | Medium | Aliphatic C-H stretches of the isopropyl group. |

| C=O stretch | 1650 - 1700 | Strong | Appears if the pyrazolone tautomer is present. |

| C=N stretch | 1580 - 1650 | Medium | Pyrazole ring stretching vibration. |

| C=C stretch | 1450 - 1600 | Medium | Pyrazole ring stretching vibration. |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 126 | [M]⁺ | Molecular ion peak. |

| 111 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 84 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group. |

| 83 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the position of the tautomeric equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid sample (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid or liquid sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

Tautomeric Landscape of 1-Isopropyl-1H-pyrazol-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazol-3-ol, a member of the pyrazole family, is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2][3] A critical aspect of its chemical behavior is the phenomenon of tautomerism, which can profoundly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon established principles from studies of closely related N-substituted pyrazol-3-ols. It delves into the structural and energetic aspects of its principal tautomeric forms, the influence of the solvent environment on the tautomeric equilibrium, and the key experimental and computational methodologies employed for their investigation. While specific quantitative data for the 1-isopropyl derivative is limited in public literature, this guide synthesizes the current understanding from analogous systems to provide a robust framework for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in different tautomeric forms can affect its hydrogen bonding capabilities, lipophilicity, pKa, and ultimately, its interaction with biological targets. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of bioactive compounds, and understanding their tautomeric preferences is paramount for optimizing their therapeutic potential.[4][5]

Tautomeric Forms of this compound

This compound can exist in a tautomeric equilibrium with its corresponding keto form, 1-isopropyl-1,2-dihydro-3H-pyrazol-3-one. This equilibrium involves the migration of a proton between the oxygen atom and the nitrogen atom at position 2 of the pyrazole ring.

The two primary tautomers are:

-

OH-form (Enol): this compound

-

CH-form (Keto): 1-Isopropyl-1,2-dihydro-3H-pyrazol-3-one

Based on extensive studies of analogous N-substituted pyrazol-3-ols, the 1H-pyrazol-3-ol (OH-form) is generally the predominant tautomer in both the solid state and in solution.[6]

Caption: Tautomeric equilibrium between the OH-form and CH-form of this compound.

Influence of Solvent on Tautomeric Equilibrium

The solvent environment can play a crucial role in the position of the tautomeric equilibrium and the aggregation state of pyrazol-3-ols.

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, N-substituted 1H-pyrazol-3-ols have been shown to exist predominantly as the OH-form, often forming dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another.[6]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents, the OH-form is also the major tautomer. However, the strong hydrogen bond accepting nature of the solvent disrupts the self-association, leading to the prevalence of monomeric species.[6]

The predominance of the OH-form across different solvent polarities suggests a higher intrinsic stability of this tautomer for N-substituted pyrazol-3-ols.

Caption: Influence of solvent polarity on the aggregation state of this compound.

Experimental Methodologies for Tautomerism Studies

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful tool for elucidating the predominant tautomeric form in solution.

-

¹H NMR: The chemical shift of the proton involved in the tautomerism (OH vs. NH) is a key indicator. The presence of a broad signal for the hydroxyl proton in the OH-form is characteristic.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, differ significantly between the OH- and CH-forms.

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms (N1 and N2) provide unambiguous evidence for the electronic environment and, therefore, the tautomeric form. In the OH-form, N1 exhibits a "pyrrole-like" character, while N2 is "pyridine-like".[6]

Table 1: Representative NMR Chemical Shift Data for N-Substituted 1H-Pyrazol-3-ols

| Nucleus | Tautomer | Representative Chemical Shift (ppm) | Solvent | Reference |

| ¹H (OH) | OH-form | ~10-12 | CDCl₃ | [6] |

| ¹³C (C3) | OH-form | ~155-165 | CDCl₃ | [6] |

| ¹³C (C5) | OH-form | ~125-135 | CDCl₃ | [6] |

| ¹⁵N (N1) | OH-form | ~190-200 | CDCl₃ | [6] |

| ¹⁵N (N2) | OH-form | ~240-260 | CDCl₃ | [6] |

Note: The exact chemical shifts for this compound may vary.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the predominant tautomer and its intermolecular interactions, such as hydrogen-bonded dimers.[6]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The presence of a broad O-H stretching band and the absence of a C=O stretching band are indicative of the OH-form. Conversely, a sharp N-H stretch and a strong C=O absorption would suggest the CH-form.

-

UV-Vis Spectroscopy: The different chromophoric systems of the tautomers can lead to distinct absorption maxima (λmax). Changes in the UV-Vis spectrum with solvent polarity can also provide insights into the tautomeric equilibrium.[7][8][9]

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the energetics of tautomerism.

Workflow for Computational Analysis

Caption: A typical workflow for the computational study of tautomerism using DFT.

Data Interpretation

The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable and, therefore, the predominant form at equilibrium. The energy difference can be used to estimate the theoretical equilibrium constant (KT).

Synthesis and Applications in Drug Development

The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of a β-ketoester with isopropylhydrazine.[10] Pyrazole-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] A thorough understanding of the tautomeric behavior of this compound is crucial for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. Based on evidence from analogous N-substituted pyrazol-3-ols, the 1H-pyrazol-3-ol (OH-form) is expected to be the predominant tautomer in both solid and solution phases. The solvent polarity primarily influences the state of aggregation, with nonpolar solvents favoring dimeric structures and polar aprotic solvents promoting monomeric species. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of this tautomeric system. This knowledge is invaluable for researchers and scientists engaged in the design and development of novel pyrazole-based therapeutics.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole [webbook.nist.gov]

- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of 1-Isopropyl-1H-pyrazol-3-ol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Isopropyl-1H-pyrazol-3-ol in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and data presentation frameworks to enable researchers to generate and record their own findings.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for chemical reactions, influences crystallization processes, and is a critical determinant of bioavailability in drug development. This guide presents standardized protocols for solubility determination and a framework for the systematic presentation of solubility data.

Physicochemical Properties of this compound

While specific experimental solubility data is sparse, the following known physicochemical properties can help in predicting its general solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | ChemSpider |

| Molecular Weight | 126.16 g/mol | ChemSpider |

| Predicted Density | 1.071±0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 9.53±0.29 | ChemicalBook |

| Predicted LogP | 1.16960 | ChemSrc |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to record their experimental findings in a structured and comparable manner.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols

Two primary methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[1]

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Quantification:

-

Prepare serial dilutions of the filtered supernatant.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

-

-

Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.

This high-throughput method is often used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Solvent Addition: Add the selected organic solvent to each well to achieve the desired final concentrations.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

-

Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λ_max.

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic (shake-flask) solubility determination method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Pyrazol-3-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazol-3-ol nucleus, a five-membered heterocyclic scaffold, represents a cornerstone in the history of medicinal chemistry. Its discovery in the late 19th century heralded the advent of synthetic pharmaceuticals, fundamentally transforming the approach to pain and fever management. This technical guide provides a comprehensive overview of the discovery, historical development, and seminal synthetic methodologies of pyrazol-3-ol compounds, with a focus on the foundational work that paved the way for a vast array of therapeutic agents. We will delve into the original experimental protocols, present key quantitative data, and illustrate the intricate signaling pathways through which these compounds exert their biological effects.

A Landmark Discovery: Ludwig Knorr and the Birth of Pyrazolones

The history of pyrazol-3-ols is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously created a new compound through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3][4] This compound, initially believed to be a quinoline derivative, was later identified as 1-phenyl-3-methyl-5-pyrazolone, a tautomeric form of 3-methyl-1-phenyl-1H-pyrazol-3-ol.[5][6] This groundbreaking discovery, now famously known as the Knorr pyrazole synthesis, laid the foundation for an entirely new class of heterocyclic compounds.[1][2][6]

Just a year later, in 1884, a methylated derivative of Knorr's initial compound, named Antipyrine (phenazone), was synthesized and quickly became the first synthetic drug to be widely used as an analgesic and antipyretic.[4][7][8] The commercial success of Antipyrine marked a pivotal moment in the history of medicine, demonstrating the power of chemical synthesis in creating novel therapeutic agents and ushering in the era of modern pharmaceuticals.[4][8]

The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr pyrazole synthesis remains a fundamental and versatile method for the preparation of pyrazol-3-ol derivatives. The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2][6] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring.[6]

Experimental Protocols

This protocol is based on the historical 1883 publication by Ludwig Knorr.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

Procedure:

-

In a reaction vessel, combine ethyl acetoacetate and phenylhydrazine.

-

Allow the mixture to stand at room temperature. An exothermic reaction occurs, leading to the formation of an oily phenylhydrazone intermediate and water.

-

Separate the aqueous layer from the oily product.

-

Heat the oily intermediate on a water bath. This promotes intramolecular cyclization with the elimination of ethanol to form the crude 1-phenyl-3-methyl-5-pyrazolone.

-

Upon cooling, the product solidifies and can be collected. For purification, recrystallization from ethanol is recommended.[1]

This protocol provides a more contemporary approach to the Knorr synthesis.

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

Procedure:

-

In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid.

-

Heat the mixture with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, add 10 mL of water to the hot solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate crystallization.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the product with a small amount of cold water and allow it to air dry.

-

Determine the yield and melting point of the purified product.[6]

Data Presentation

The following tables summarize quantitative data for representative pyrazol-3-ol compounds and their derivatives.

| Compound Name | Starting Materials | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1-Phenyl-3-methyl-5-pyrazolone | Ethyl acetoacetate, Phenylhydrazine | None | None | Not specified | Not specified | 127 | [1] |

| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | Acetic acid | 1 | High | Not specified | [6] |

| Antipyrine (Phenazone) | 1-Phenyl-3-methyl-5-pyrazolone, Methylating agent | Varies | Varies | Varies | Varies | 111-114 | [7] |

Signaling Pathways and Mechanisms of Action

Pyrazol-3-ol derivatives exert their diverse pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action for prominent members of this class.

Antipyrine: Inhibition of Cyclooxygenase (COX) Pathway

Antipyrine's analgesic and antipyretic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][9][10] This inhibition reduces the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. What is Antipyrine used for? [synapse.patsnap.com]

- 8. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Antipyrine? [synapse.patsnap.com]

Theoretical Analysis of 1-Isopropyl-1H-pyrazol-3-ol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical study on the molecular properties of 1-Isopropyl-1H-pyrazol-3-ol. Due to the current absence of specific published theoretical research on this compound, this document outlines a robust computational methodology based on established practices for similar pyrazole derivatives. It serves as a blueprint for future research, detailing the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this compound. The presented data, while hypothetical, is grounded in the analysis of related compounds and is intended to provide a reasonable approximation of the expected quantum chemical properties. This guide is designed to be a valuable resource for researchers in computational chemistry and drug development, offering a structured approach to the theoretical investigation of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The compound this compound, with its unique substitution pattern, presents an interesting candidate for theoretical investigation to understand its fundamental molecular properties. Such studies are crucial in predicting reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.

This whitepaper outlines a comprehensive theoretical study employing Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules. While no specific theoretical studies on this compound have been identified in the literature, the methodologies described herein are based on numerous computational analyses of other pyrazole derivatives.[1][2][3][4][5][6] This document therefore serves as a detailed guide for conducting such a study and provides a well-founded prediction of the expected results.

Computational Methodology

The following section details the proposed experimental protocols for a comprehensive theoretical analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.

-

Computational Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian 09 or similar quantum chemistry package

-

Procedure: The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria would be set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true energy minimum has been located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) spectrum of the molecule. This analysis also serves to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Computational Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand its chemical reactivity and kinetic stability.

-

Computational Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is then calculated, which provides an indication of the molecule's excitability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

-

Computational Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule. The color-coding on the MEP surface indicates the electrostatic potential, with red representing regions of negative potential (nucleophilic) and blue representing regions of positive potential (electrophilic).

Predicted Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data expected from the proposed theoretical study on this compound. These values are derived from the analysis of computational studies on similar pyrazole derivatives.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.41 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| C3-O | 1.34 Å | |

| N1-C(isopropyl) | 1.48 Å | |

| Bond Angle | N1-N2-C3 | 111.0° |

| N2-C3-C4 | 106.5° | |

| C3-C4-C5 | 107.0° | |

| C4-C5-N1 | 108.5° | |

| C5-N1-N2 | 107.0° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Isopropyl) | 2980 |

| C=N Stretch | 1620 |

| C=C Stretch | 1580 |

| C-O Stretch | 1250 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Energy Gap | 5.70 |

Visualization of Theoretical Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed theoretical study and the relationships between the calculated molecular properties.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using DFT methods. Although based on a hypothetical study, the detailed protocols and predicted data offer valuable insights for researchers and professionals in the fields of computational chemistry and drug development. The outlined workflow can be readily adapted for the study of other novel pyrazole derivatives, facilitating a deeper understanding of their molecular properties and potential as therapeutic agents. Future experimental work to synthesize and characterize this compound would be invaluable in validating and refining the theoretical predictions presented in this guide.

References

- 1. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Isopropyl-1H-pyrazol-3-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-pyrazol-3-ol as a versatile building block in modern organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers unique opportunities for the synthesis of novel molecular entities.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with an isopropyl group and possessing a hydroxyl group at the 3-position. This arrangement of functional groups allows for diverse synthetic transformations, making it a valuable starting material for the construction of more complex molecules. The pyrazole core is known to participate in various biological interactions, and its derivatives have shown a wide range of activities, including as kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] The isopropyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxyl group serves as a key handle for introducing a variety of substituents through etherification, esterification, and other coupling reactions.

Synthetic Applications

The reactivity of this compound can be exploited at several positions:

-

O-Alkylation and O-Acylation: The hydroxyl group at the C3 position is readily functionalized. Etherification introduces diverse alkyl or aryl groups, while acylation can be used to form esters. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

-

C-C Bond Formation: The pyrazole ring can be functionalized at the C4 and C5 positions through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or alkyl substituents.[2][3] This allows for the expansion of the molecular framework and the exploration of new chemical space.

-

Synthesis of Bioactive Molecules: This building block is a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, pyrazole derivatives are integral to compounds targeting various enzymes and receptors. A notable example is the incorporation of a 1-isopropyl-1H-pyrazol-5-yl moiety in the structure of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a compound with potential applications in treating hematological disorders.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the N-isopropylation of a pyrazole precursor.

Materials:

-

Pyrazol-3-ol

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of pyrazol-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield this compound.

| Reactant | Equivalents | Molecular Weight | Amount |

| Pyrazol-3-ol | 1.0 | 84.08 g/mol | (To be calculated) |

| Isopropyl bromide | 1.5 | 122.99 g/mol | (To be calculated) |

| Potassium carbonate | 2.0 | 138.21 g/mol | (To be calculated) |

| Expected Yield: | 60-80% |

Protocol 2: O-Alkylation of this compound (General Williamson Ether Synthesis)

This protocol details the etherification of the hydroxyl group.[5]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the residue by column chromatography.

| Reactant | Equivalents | Molecular Weight | Amount |

| This compound | 1.0 | 126.16 g/mol | (To be calculated) |

| Sodium hydride (60%) | 1.2 | 40.00 g/mol (as 100%) | (To be calculated) |

| Alkyl halide | 1.1 | (Varies) | (To be calculated) |

| Expected Yield: | 70-90% |

Protocol 3: C4-Bromination of this compound

This protocol describes the regioselective bromination at the C4 position, a key step for further functionalization via cross-coupling reactions.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-